molecular formula C9H10BrNO2 B034178 2-(2-Bromo-4-methylphenoxy)acetamide CAS No. 102066-01-3

2-(2-Bromo-4-methylphenoxy)acetamide

Cat. No.: B034178
CAS No.: 102066-01-3
M. Wt: 244.08 g/mol
InChI Key: CKBRNCLZMLTJDM-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-methylphenoxy)acetamide: is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of acetamide and contains a bromo-substituted phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-4-methylphenoxy)acetamide typically involves the reaction of 2-bromo-4-methylphenol with chloroacetyl chloride, followed by the reaction with ammonia or an amine to form the acetamide derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromo-4-methylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include amines and alcohols.

Scientific Research Applications

Chemistry: 2-(2-Bromo-4-methylphenoxy)acetamide is used as a building block in organic synthesis. It can be used to synthesize more complex molecules for various applications .

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also be used in studies related to enzyme inhibition and protein interactions .

Medicine: It may be investigated for its activity against certain diseases or conditions .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers or coatings .

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methylphenoxy)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 2-(2-Bromo-4-methylphenoxy)acetamide is unique due to its specific substitution pattern and the presence of both bromo and methyl groups on the phenoxy ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6-2-3-8(7(10)4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBRNCLZMLTJDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358169
Record name 2-(2-bromo-4-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102066-01-3
Record name 2-(2-bromo-4-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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